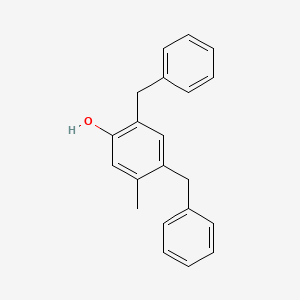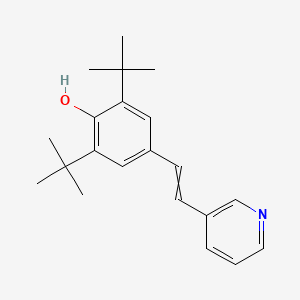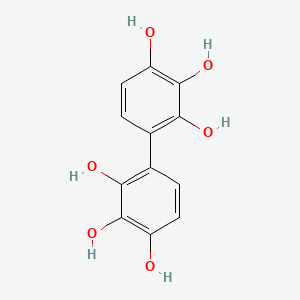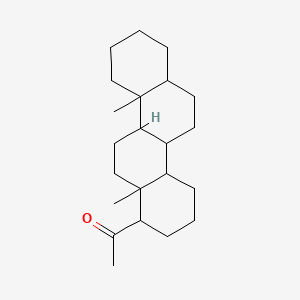![molecular formula C15H14O3S B13835401 (S)-2-[4-(thien-2-ylcarbonyl)phenyl]butyric acid](/img/structure/B13835401.png)
(S)-2-[4-(thien-2-ylcarbonyl)phenyl]butyric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-[4-(thien-2-ylcarbonyl)phenyl]butyric acid is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a thiophene ring, a phenyl group, and a butyric acid moiety, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-[4-(thien-2-ylcarbonyl)phenyl]butyric acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources.
Attachment of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where the thiophene ring is acylated with a phenylacetyl chloride in the presence of a Lewis acid catalyst.
Formation of the Butyric Acid Moiety: The butyric acid moiety can be introduced through a Grignard reaction, where a Grignard reagent reacts with a suitable ester or acid chloride to form the desired carboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts, solvents, and reaction conditions are carefully selected to maximize yield and minimize waste.
化学反応の分析
Types of Reactions
(S)-2-[4-(thien-2-ylcarbonyl)phenyl]butyric acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid, halogens
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Nitro compounds, halogenated compounds
科学的研究の応用
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
作用機序
The mechanism of action of (S)-2-[4-(thien-2-ylcarbonyl)phenyl]butyric acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The compound’s unique structure allows it to engage in specific interactions with biological molecules, influencing various cellular pathways.
類似化合物との比較
Similar Compounds
®-2-[4-(thien-2-ylcarbonyl)phenyl]butyric acid: The enantiomer of the compound, which may exhibit different biological activity and properties.
Thiophene derivatives: Compounds containing the thiophene ring, which are known for their diverse chemical and biological properties.
Phenylbutyric acids: Compounds containing the phenyl and butyric acid moieties, which are studied for their potential therapeutic applications.
Uniqueness
(S)-2-[4-(thien-2-ylcarbonyl)phenyl]butyric acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chiral nature adds an additional layer of complexity, as the (S)-enantiomer may exhibit different activity compared to the ®-enantiomer.
特性
分子式 |
C15H14O3S |
|---|---|
分子量 |
274.3 g/mol |
IUPAC名 |
(2S)-2-[4-(thiophene-2-carbonyl)phenyl]butanoic acid |
InChI |
InChI=1S/C15H14O3S/c1-2-12(15(17)18)10-5-7-11(8-6-10)14(16)13-4-3-9-19-13/h3-9,12H,2H2,1H3,(H,17,18)/t12-/m0/s1 |
InChIキー |
XSSMMNDGAZJDIQ-LBPRGKRZSA-N |
異性体SMILES |
CC[C@@H](C1=CC=C(C=C1)C(=O)C2=CC=CS2)C(=O)O |
正規SMILES |
CCC(C1=CC=C(C=C1)C(=O)C2=CC=CS2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


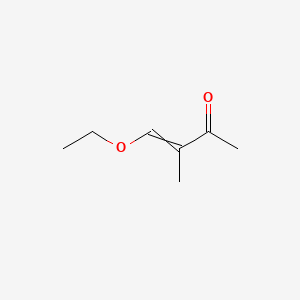
![N,N-diethyl-2-{4-[(1E)-N-hydroxyethanimidoyl]phenoxy}ethanamine](/img/structure/B13835333.png)
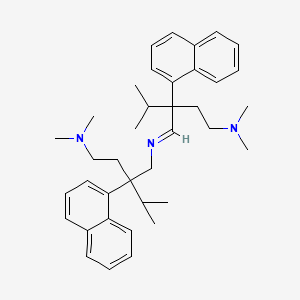
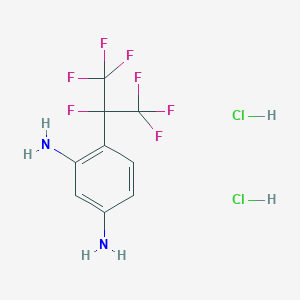
![9-hydroxybenzo[de]isochromen-1(3H)-one](/img/structure/B13835345.png)
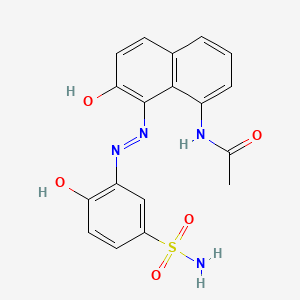

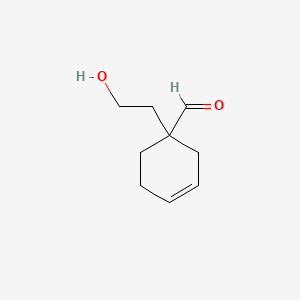

![4-(1-benzofuran-2-ylcarbonyl)-1-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-hydroxy-5-(3-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13835391.png)
